Cas no 1896261-97-4 (3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione)

3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione is a quinazoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro-substituted quinazoline core coupled with an aminoethyl side chain, which may enhance binding affinity and selectivity in biological systems. This compound is of interest due to its potential as a scaffold for designing enzyme inhibitors or receptor modulators, particularly in targeting pathways involving quinazoline-based interactions. The presence of both amino and chloro functional groups allows for further derivatization, enabling tailored modifications for structure-activity relationship studies. Its well-defined chemical properties make it suitable for analytical and synthetic applications in drug discovery.
3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione structure
1896261-97-4 structure
Product Name:3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione
CAS No:1896261-97-4
MF:C10H10ClN3O2
MW:239.658300876617
CID:4774650
Update Time:2025-05-20

3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione
    • 3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione
    • Inchi: 1S/C10H10ClN3O2/c11-6-1-2-7-8(5-6)13-10(16)14(4-3-12)9(7)15/h1-2,5H,3-4,12H2,(H,13,16)
    • InChI Key: ZVQQRYKALADVAT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(N(C(NC=2C=1)=O)CCN)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 310
  • XLogP3: 0.3
  • Topological Polar Surface Area: 75.4

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Additional information on 3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione

Introduction to 3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione (CAS No. 1896261-97-4)

3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione, with the CAS number 1896261-97-4, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinazoline family, a class of heterocyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

The chemical structure of 3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione features a quinazoline core with a chloro substituent at the 7-position and an aminoethyl group at the 3-position. The presence of these functional groups imparts unique pharmacological properties to the molecule, making it a promising candidate for drug development.

Recent studies have highlighted the potential of 3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione as an inhibitor of specific protein kinases. Protein kinases are enzymes that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of protein kinases is often associated with diseases such as cancer and inflammatory disorders. Therefore, the development of selective kinase inhibitors is a key focus in modern drug discovery.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory activity of 3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione against several protein kinases. The results showed that this compound exhibited potent inhibition against certain kinases involved in cancer progression. Specifically, it demonstrated significant activity against EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are important targets in oncology.

The mechanism of action of 3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione involves binding to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling pathways. This selective inhibition is crucial for minimizing off-target effects and improving the therapeutic index of the compound.

Beyond its potential as an anticancer agent, 3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione has also shown promise in other therapeutic areas. For instance, preliminary studies have indicated its anti-inflammatory properties by inhibiting key enzymes involved in inflammation pathways. This dual functionality makes it a versatile compound with broad-spectrum applications.

The synthesis of 3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione has been extensively studied to optimize its yield and purity. Various synthetic routes have been explored, including multistep reactions involving condensation and cyclization steps. One common approach involves the reaction of 7-chloroquinazolin-4(3H)-one with 2-aminoethanol under controlled conditions to form the desired product.

The physicochemical properties of 3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione, such as solubility and stability, are important considerations for its formulation and delivery. Studies have shown that this compound exhibits good aqueous solubility and stability under physiological conditions, which are favorable attributes for pharmaceutical development.

In preclinical studies conducted on animal models, 3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione demonstrated promising efficacy in reducing tumor growth and inflammation without significant toxicity. These findings support its further evaluation in clinical trials to assess its safety and efficacy in human subjects.

The potential clinical applications of 3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione are diverse. In oncology, it could be used as a targeted therapy for cancers driven by specific kinase mutations or overexpressions. In inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease (IBD), it may offer a novel treatment option by modulating key inflammatory pathways.

To further advance the development of 3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione, ongoing research is focused on optimizing its pharmacokinetic properties and identifying synergistic combinations with other therapeutic agents. Additionally, efforts are being made to develop prodrugs or drug delivery systems that enhance its bioavailability and target specificity.

In conclusion, 3-(2-Aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione (CAS No. 1896261-97-4) is a promising compound with significant potential in medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for drug development across multiple therapeutic areas. Continued research and clinical evaluation will be essential to fully realize its therapeutic benefits and bring this compound closer to clinical use.

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